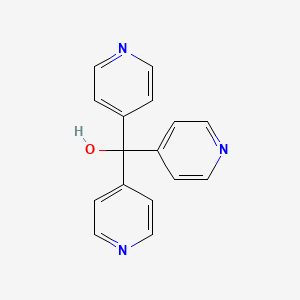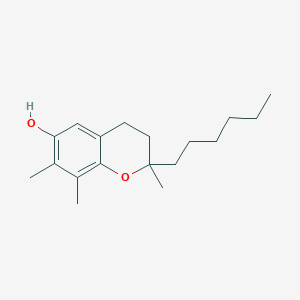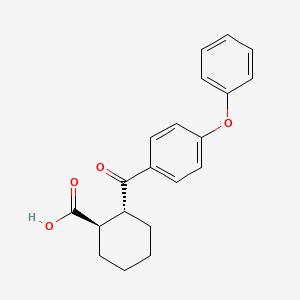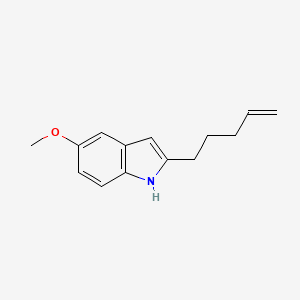
L-Prolyl-L-alanyl-L-alanyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-alanyl-L-alanyl-L-threonine: is a tetrapeptide composed of the amino acids proline, alanine, and threonine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: L-Prolyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the threonine side chain.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products:
Hydrolysis: Produces individual amino acids (proline, alanine, threonine).
Oxidation: Generates oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered amino acid sequences.
科学研究应用
Chemistry: L-Prolyl-L-alanyl-L-alanyl-L-threonine is used in studies of peptide chemistry, including investigations into peptide bond formation, stability, and reactivity.
Biology: In biological research, this peptide can serve as a model for studying protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Potential medical applications include the development of peptide-based drugs, where this compound or its derivatives may exhibit therapeutic properties such as antimicrobial or anti-inflammatory activities.
Industry: In industrial settings, peptides like this compound are used in the development of biomaterials, biosensors, and as components in cosmetic formulations.
作用机制
The mechanism of action of L-Prolyl-L-alanyl-L-alanyl-L-threonine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.
相似化合物的比较
L-Alanyl-L-proline: A dipeptide with applications in studying peptide transport and metabolism.
L-Alanyl-L-glutamine: Used in dietary supplements and parenteral nutrition for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
Uniqueness: L-Prolyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence and the presence of threonine, which can introduce additional functional groups for chemical modifications and interactions. This uniqueness can lead to distinct biological activities and applications compared to other peptides.
属性
CAS 编号 |
798540-87-1 |
|---|---|
分子式 |
C15H26N4O6 |
分子量 |
358.39 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H26N4O6/c1-7(18-14(23)10-5-4-6-16-10)12(21)17-8(2)13(22)19-11(9(3)20)15(24)25/h7-11,16,20H,4-6H2,1-3H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
InChI 键 |
PXBBYLSLZXKJJE-HHKYUTTNSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)



![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)

![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

